

Evaluating Long-Term Thermal Stability in Polyolefins with NOR116

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Application Note AP-POL-001

Introduction

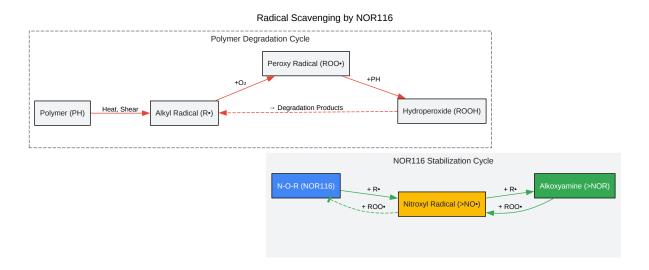
NOR116, commercially known as Flamestab® NOR® 116, is a high molecular weight N-alkoxy hindered amine stabilizer (NOR HAS).[1] It is a multifunctional additive for polyolefins, such as polypropylene (PP) and polyethylene (PE), providing both flame retardancy and long-term thermal and light stability.[1][2] This document provides a comprehensive overview of the application of **NOR116** for enhancing the long-term thermal stability of polyolefins, targeting materials scientists, polymer engineers, and quality control professionals in the plastics industry. **NOR116** is not intended for and has no documented use in biological applications such as drug development or protein stability assays.

The primary mechanism of **NOR116** in providing thermal stability is through its action as a radical scavenger.[3][4] During the thermal oxidation of polymers, free radicals are generated, which lead to the degradation of the polymer chains, resulting in loss of mechanical properties and embrittlement.[5] **NOR116** interrupts this degradation cycle by trapping these free radicals. [3]

Mechanism of Action: The Radical Scavenging Cycle



NOR116 functions via a regenerative cycle, often referred to as the Denisov Cycle, which allows it to neutralize multiple radical species, contributing to its high efficiency and long-term performance. The N-alkoxy amine moiety is the active component. Through a series of reactions with polymer alkyl (R•) and peroxy (ROO•) radicals, the NOR HAS is converted to a nitroxyl radical (>NO•), which can further react with polymer radicals. This cyclic process regenerates the active stabilizer, allowing a small concentration of **NOR116** to provide significant long-term protection.[4][6][7]



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Figure 1. Simplified mechanism of **NOR116** in polymer stabilization.

Data Presentation: Long-Term Thermal Stability of Polypropylene Fibers



The efficacy of **NOR116** in extending the service life of polyolefins is demonstrated by long-term heat aging studies. The following table summarizes the performance of **NOR116** in polypropylene (PP) multifilament fibers subjected to aging at 100°C. The endpoint for this study was the embrittlement of the fibers.

Stabilizer System	Concentration (%)	Days to Embrittlement at 100°C
PP Reference (unstabilized)	0	< 50
Conventional HAS-1	0.6	~150
NOR116	1.0	~350
NOR116	2.0	> 450
Data sourced from a presentation by BASF.[5]		

Experimental Protocols

The evaluation of the long-term thermal stability of polyolefins stabilized with **NOR116** can be conducted using standardized testing protocols. The primary methods involve accelerated aging at elevated temperatures followed by the assessment of the retention of mechanical or chemical properties.

Protocol 1: Accelerated Heat Aging of Polyolefins

This protocol is based on the principles outlined in ASTM D3045, "Standard Practice for Heat Aging of Plastics Without Load".

Objective: To evaluate the effect of prolonged heat exposure on the physical properties of polyolefin samples containing **NOR116**.

Materials and Equipment:

 Polyolefin samples (e.g., films, molded plaques) with varying concentrations of NOR116 (e.g., 0.5%, 1.0%, 1.5%) and a control sample without stabilizer.



- Forced-air circulating oven with temperature control conforming to ASTM E145.
- Tensile testing machine (e.g., Instron) as per ASTM D638.
- · Micrometer for measuring sample dimensions.

Procedure:

- Sample Preparation: Prepare test specimens (e.g., dumbbell-shaped for tensile testing) from the polyolefin material. Measure and record the initial dimensions of each specimen.
- Initial Property Measurement: Determine the initial mechanical properties of unaged specimens. For tensile properties, measure tensile strength and elongation at break according to ASTM D638. A minimum of five specimens per sample composition should be tested.

Aging:

- Set the oven to the desired aging temperature (e.g., 100°C, 120°C, or 150°C). The temperature should be chosen to accelerate degradation without inducing a change in the degradation mechanism.
- Place the test specimens in the oven, ensuring adequate air circulation around each specimen.
- Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours). The intervals should be chosen to allow for the characterization of the degradation profile.
- Post-Aging Property Measurement:
 - After each aging interval, allow the specimens to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.
 - Measure the tensile properties of the aged specimens as in step 2.
- Data Analysis:



- Calculate the percentage retention of tensile strength and elongation at break for each aging interval compared to the initial unaged values.
- Plot the percentage retention of properties as a function of aging time for each NOR116 concentration. The time to reach a certain failure criterion (e.g., 50% retention of elongation at break) is a measure of the long-term thermal stability.

Protocol 2: Determination of Oxidative Induction Time (OIT)

This protocol is based on ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry".

Objective: To determine the relative thermal stability of polyolefin samples containing **NOR116** under an oxidizing atmosphere.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC) with a computerized data acquisition system.
- Polyolefin samples (5-10 mg) with varying concentrations of **NOR116** and a control sample.
- Standard aluminum DSC pans and lids.
- High-purity nitrogen and oxygen gas supplies with pressure regulators and flow meters.

Procedure:

- Sample Preparation: Weigh 5-10 mg of the polyolefin sample into an open aluminum DSC pan.
- DSC Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
- Heating and Equilibration:



- Heat the sample under the nitrogen atmosphere from room temperature to a constant isothermal temperature (e.g., 200°C for polyethylene, 210°C for polypropylene) at a heating rate of 20°C/min.
- Allow the sample to equilibrate at the isothermal temperature for 5 minutes.

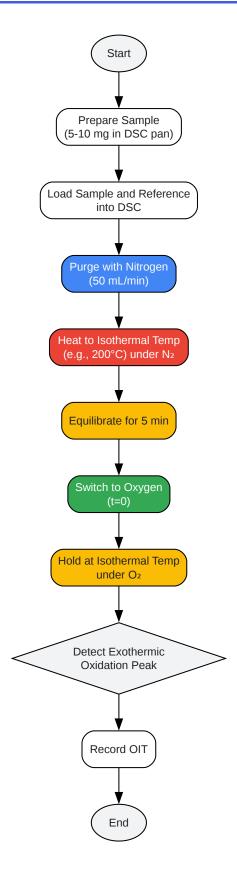
Oxidative Induction:

- Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This
 marks the beginning of the OIT measurement (time = 0).
- Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until an exothermic oxidation peak is observed on the DSC thermogram.

Data Analysis:

- The Oxidative Induction Time (OIT) is the time from the switch to the oxygen atmosphere to the onset of the exothermic oxidation peak.
- Compare the OIT values for the samples with different concentrations of NOR116. A longer OIT indicates greater thermal stability.





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